![molecular formula C17H20N4O B7717528 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as MPQP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPQP belongs to the class of pyrazoloquinoline compounds and has been synthesized using various methods.
作用機序
The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide is not fully understood. However, studies have shown that this compound may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. This compound has also been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
For the study of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in other diseases.
合成法
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. One-pot synthesis involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde with propionyl chloride in the presence of triethylamine and acetic anhydride. Suzuki-Miyaura cross-coupling involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-boronic acid with propionyl chloride in the presence of palladium catalyst and base. Buchwald-Hartwig amination involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-bromide with propionamide in the presence of palladium catalyst and base.
科学的研究の応用
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-8-21-17-13(16(20-21)19-15(22)5-2)10-12-9-11(3)6-7-14(12)18-17/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCHMORDPVTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



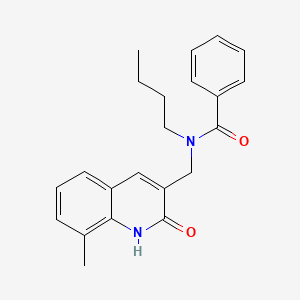

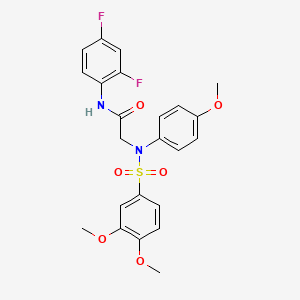

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
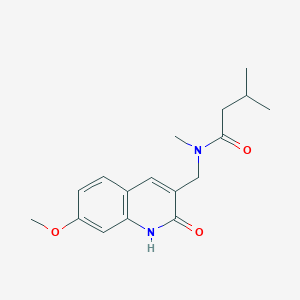
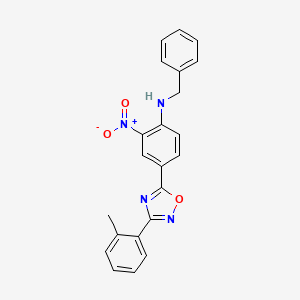

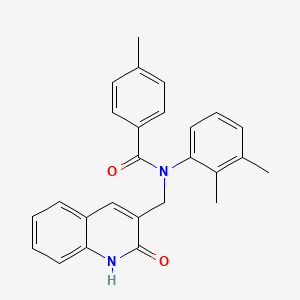
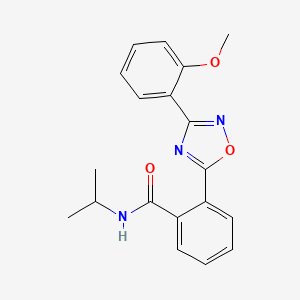

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)